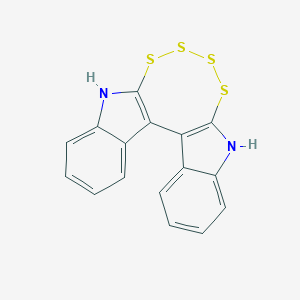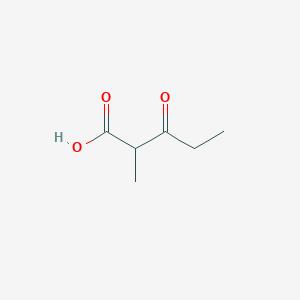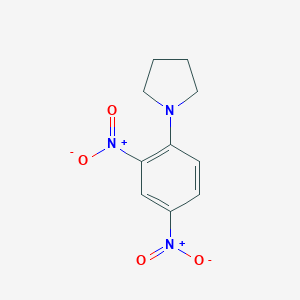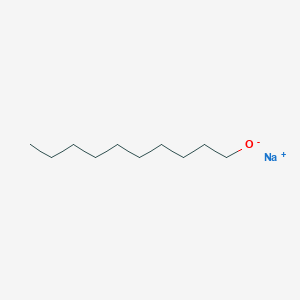
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione is a chemical compound commonly known as juglone. It is a natural compound found in the leaves, bark, and fruits of the black walnut tree. Juglone has been extensively studied for its various biological properties, including its antioxidant, anti-inflammatory, and anticancer activities.
Mécanisme D'action
Juglone exerts its biological effects through several mechanisms of action. It is a potent inhibitor of topoisomerase enzymes, which are essential for DNA replication and repair. Juglone also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, juglone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Juglone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Juglone has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, juglone has been shown to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone has several advantages for lab experiments. It is a natural compound that can be easily synthesized or isolated from natural sources. Juglone is also relatively stable and can be stored for long periods of time. However, juglone has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and other adverse effects. Additionally, juglone is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of juglone. One area of research is the development of juglone-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of juglone and its effects on cellular processes. Additionally, the use of juglone in combination with other compounds for the treatment of cancer and other diseases is an area of active research. Finally, the study of the toxicity and safety of juglone is an important area of research for its potential use in medicine.
Méthodes De Synthèse
Juglone can be synthesized through several methods, including isolation from natural sources, chemical synthesis, and microbial fermentation. The isolation method involves extracting juglone from the leaves, bark, and fruits of the black walnut tree. Chemical synthesis involves the reaction of 1,4-benzoquinone with acetylacetone and methoxybenzene. Microbial fermentation involves the use of microorganisms to produce juglone from precursor compounds.
Applications De Recherche Scientifique
Juglone has been extensively studied for its various biological properties. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Juglone has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, juglone has been shown to have anticancer properties, which help to prevent the growth and spread of cancer cells.
Propriétés
Numéro CAS |
14090-54-1 |
|---|---|
Nom du produit |
3-Acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
Formule moléculaire |
C15H14O7 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)9-12(17)10-7(20-2)5-8(21-3)15(22-4)11(10)14(19)13(9)18/h5,17H,1-4H3 |
Clé InChI |
RZUQEVPURTXVSY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
SMILES canonique |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)OC)C(=O)C1=O)O |
Synonymes |
2-Acetyl-3-hydroxy-5,6,8-trimethoxy-1,4-naphthoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)




